molecular formula C17H16N4O5S B11003043 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11003043
M. Wt: 388.4 g/mol
InChI Key: KNBCGIABVKPSRF-UHFFFAOYSA-N
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Description

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a combination of several functional groups, including a methoxy group, a pyrrolidinone ring, a benzoxadiazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . The benzoxadiazole moiety may also interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C17H16N4O5S/c1-25-11-7-8-14(21-9-3-6-16(21)22)13(10-11)20-27(23,24)15-5-2-4-12-17(15)19-26-18-12/h2,4-5,7-8,10,20H,3,6,9H2,1H3

InChI Key

KNBCGIABVKPSRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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